Allyl 2,6-dimethylphenyl ether
Overview
Description
Allyl 2,6-dimethylphenyl ether: is an organic compound with the molecular formula C11H14O . It is an ether derivative where an allyl group is bonded to a 2,6-dimethylphenyl group. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of 2,6-dimethylphenol with allyl bromide in the presence of a strong base such as sodium hydride.
Claisen Rearrangement: Allyl 2,6-dimethylphenyl ether can also be synthesized through the Claisen rearrangement of allyl phenyl ether.
Industrial Production Methods: The industrial production of this compound often employs the Williamson ether synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl 2,6-dimethylphenyl ether can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alcohol.
Substitution: The ether can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Allyl bromide with a strong base like sodium hydride.
Major Products:
Oxidation: Formation of 2,6-dimethylbenzaldehyde.
Reduction: Formation of 2,6-dimethylphenyl alcohol.
Substitution: Formation of various substituted phenyl ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: Allyl 2,6-dimethylphenyl ether is used as a starting material in the synthesis of various organic compounds. It is also employed in studying pericyclic reactions such as the Claisen rearrangement .
Biology and Medicine: While specific biological applications are limited, derivatives of this compound are explored for their potential pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It serves as an intermediate in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of allyl 2,6-dimethylphenyl ether in chemical reactions often involves the formation of a cyclic transition state. For example, in the Claisen rearrangement, the ether undergoes a concerted mechanism where a C-C bond forms between the allyl group and the ortho position of the benzene ring while the C-O bond of the ether breaks . This results in the formation of a new product with a different structural arrangement.
Comparison with Similar Compounds
- Allyl phenyl ether
- 2,6-Dimethylphenyl ether
- Allyl 4-methylphenyl ether
Comparison:
- Allyl phenyl ether undergoes similar reactions but lacks the additional methyl groups, which can influence the reactivity and stability of the compound.
- 2,6-Dimethylphenyl ether does not have the allyl group, making it less reactive in certain pericyclic reactions.
- Allyl 4-methylphenyl ether has a different substitution pattern, affecting its chemical behavior and applications.
Allyl 2,6-dimethylphenyl ether stands out due to its unique combination of an allyl group and two methyl groups on the phenyl ring, which provides distinct reactivity and versatility in various chemical processes.
Properties
IUPAC Name |
1,3-dimethyl-2-prop-2-enoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-4-8-12-11-9(2)6-5-7-10(11)3/h4-7H,1,8H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOIKFIGRFIYQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348881 | |
Record name | allyl 2,6-dimethylphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15261-41-3 | |
Record name | allyl 2,6-dimethylphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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